molecular formula C16H12Cl2N2O3 B2565758 2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921546-16-9

2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2565758
CAS No.: 921546-16-9
M. Wt: 351.18
InChI Key: MMNBYIRYXVBFCQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and an oxoindolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Coupling with oxoindolinyl acetamide: The dichlorophenoxy intermediate is then coupled with 2-oxoindolin-5-yl acetamide under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    N-(2-oxoindolin-5-yl)acetamide: Shares the oxoindolinyl acetamide moiety but lacks the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is unique due to the combination of the dichlorophenoxy and oxoindolinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c17-10-1-4-14(12(18)7-10)23-8-16(22)19-11-2-3-13-9(5-11)6-15(21)20-13/h1-5,7H,6,8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNBYIRYXVBFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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